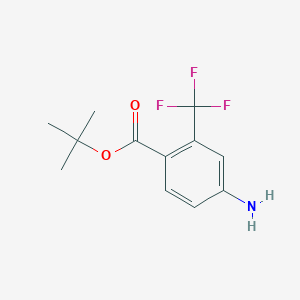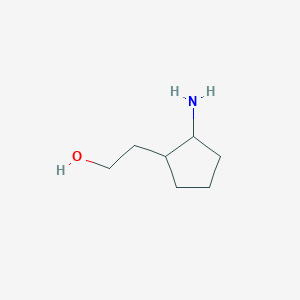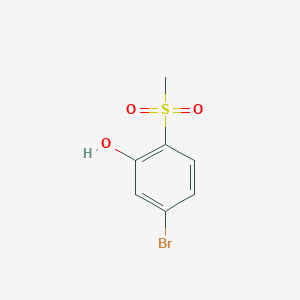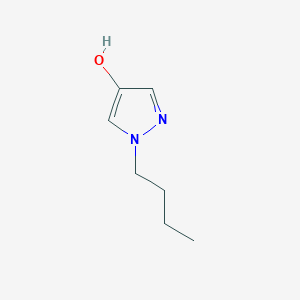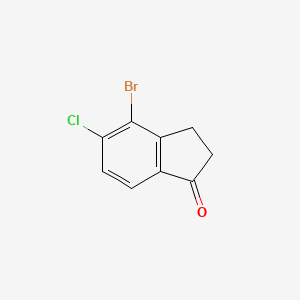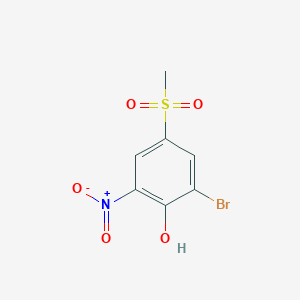![molecular formula C16H19NO3 B1374803 Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate CAS No. 1251003-85-6](/img/structure/B1374803.png)
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate” is a chemical compound with the IUPAC name (3aR,8aR)-2,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(1H)-one . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new trans- and cis-o-stilbene-methylene-sydnones were synthesized by transforming the trans- and cis-o-aminomethylstilbene derivative, obtained by reduction of corresponding o-cyano derivatives, into glycine ester derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2/t9-,10-/m0/s1 . This indicates the specific arrangement of atoms in the molecule and their connectivity.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 173.21 . Other physical and chemical properties such as melting point, solubility, and optical activity are not available in the literature as of 2021.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
This compound is employed as a chiral auxiliary in asymmetric synthesis, which is crucial for creating compounds with specific stereochemistry. It’s particularly useful in reactions that form multiple stereocenters with high diastereoselectivity .
Michael Additions
In Michael addition reactions, this chiral auxiliary helps in the formation of carbon-carbon bonds adjacent to carbonyl groups. It ensures that the addition occurs with high stereocontrol, which is essential for the synthesis of complex molecules .
Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone in organic chemistry for constructing cyclic compounds. Using this compound as an auxiliary facilitates the reaction to proceed with excellent enantioselectivity, forming the desired cyclohexene derivatives .
Cyclopropanations
Cyclopropane rings are found in many biologically active molecules. The subject compound aids in the highly controlled formation of cyclopropane structures, which is valuable for medicinal chemistry and drug development .
Allylations
Allylation reactions involve adding allyl groups to molecules, which is a key step in building complex organic structures. The compound ensures that these reactions are carried out with precise chirality, which is vital for the final product’s biological activity .
Synthesis of Natural Products
The compound is used in the total synthesis of natural products like Sinefungin , a nucleoside antibiotic. It helps establish the correct stereochemistry at multiple points in the molecule, which is critical for the biological activity of the synthesized product .
Development of Pharmaceuticals
In pharmaceutical research, the compound’s ability to impart chirality is exploited to synthesize new drug candidates with specific stereochemical configurations, which can significantly affect the drugs’ efficacy and safety .
Material Science
Chiral auxiliaries like this compound are also used in material science to create polymers and materials with specific optical properties. This has applications in creating advanced materials for electronics and photonics .
Eigenschaften
IUPAC Name |
tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-13H,8-9H2,1-3H3/t12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZDTRIMZKHSOR-STQMWFEESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)C3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

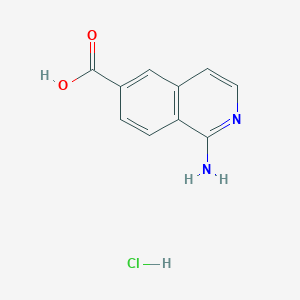
![7-Bromo[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1374723.png)
